

Application Notes and Protocols for Rupintrivird7 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rupintrivir is a potent, irreversible inhibitor of the 3C protease of human rhinoviruses (HRVs) and other picornaviruses, as well as the 3C-like (3CL) protease of other viruses like noroviruses and coronaviruses[1][2]. The 3C and 3CL proteases are essential for viral replication, as they are responsible for cleaving the viral polyprotein into functional viral proteins[3]. By inhibiting this protease, Rupintrivir effectively blocks viral replication[3].

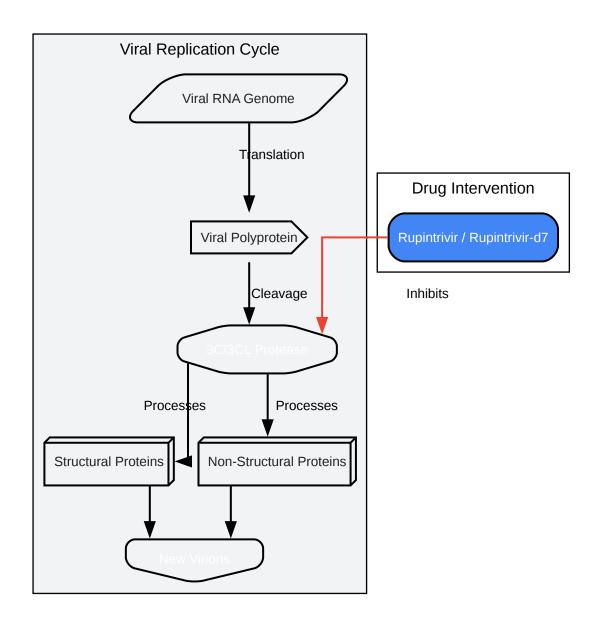
Rupintrivir-d7 is a deuterated form of Rupintrivir. Deuterium is a stable, non-radioactive isotope of hydrogen[4]. The replacement of hydrogen with deuterium can alter the metabolic stability of a compound, often leading to a longer half-life and modified pharmacokinetic properties[5][6]. In a research context, deuterated compounds like Rupintrivir-d7 can be invaluable as internal standards for analytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the non-deuterated drug in biological samples[4] [6]. They can also be used to investigate the effects of metabolic stability on antiviral efficacy and cytotoxicity.

These application notes provide a detailed protocol for utilizing **Rupintrivir-d7** in a cell-based antiviral assay, specifically a cytopathic effect (CPE) inhibition assay.

Mechanism of Action



Rupintrivir is a peptidomimetic compound that targets the active site of the viral 3C/3CL protease. It forms a covalent bond with the catalytic cysteine residue in the protease's active site, leading to irreversible inhibition[7][8]. This action prevents the processing of the viral polyprotein, thereby halting the viral replication cycle.



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Caption: Mechanism of action of Rupintrivir.

Data Presentation



The following table summarizes the quantitative data for Rupintrivir based on available literature. This data is for the non-deuterated form.

Parameter	Virus/Cell Line	Value	Reference
Mean EC50	48 HRV serotypes in H1-HeLa and MRC-5 cells	0.023 μΜ	[1][9]
Mean EC90	48 HRV serotypes in H1-HeLa and MRC-5 cells	0.082 μΜ	[10]
EC50	Coxsackievirus A21 in MRC-5 cells	0.147 μΜ	[11]
EC50	Coxsackievirus B3 in MRC-5 cells	0.183 μΜ	[11]
EC50	Echovirus 11 in MRC- 5 cells	0.014 μΜ	[11]
EC50	Enterovirus 70 in MRC-5 cells	0.007 μΜ	[11]
EC50	Norwalk Virus Replicon in Huh-7 cells	0.3 μΜ	[12]
CC50	HGT-NV cells	>100 µM	[13]

Experimental Protocols Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to assess the antiviral activity of **Rupintrivir-d7** by measuring the inhibition of virus-induced CPE in a susceptible cell line.

Materials:

• Cells: H1-HeLa or MRC-5 cells



- · Virus: Human Rhinovirus (HRV) or another susceptible picornavirus
- Compound: Rupintrivir-d7, dissolved in DMSO to a stock concentration of 10 mM
- Media:
 - Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine
 Serum (FBS) and 1% Penicillin-Streptomycin
 - Assay Medium: EMEM with 2% FBS and 1% Penicillin-Streptomycin
- Reagents:
 - Trypsin-EDTA
 - Phosphate Buffered Saline (PBS)
 - Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
- Equipment:
 - 96-well cell culture plates (clear bottom, black or white walls recommended for luminescence/fluorescence)
 - CO2 incubator (37°C, 5% CO2)
 - Inverted microscope
 - Plate reader (specific to the chosen cell viability reagent)

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed the 96-well plates with 1 x 10⁴ cells per well in 100 μ L of Growth Medium.
 - Incubate for 24 hours to allow for cell attachment and formation of a monolayer.



· Compound Preparation:

- Prepare serial dilutions of Rupintrivir-d7 in Assay Medium. A common starting concentration is 100 μM, with 2-fold or 3-fold serial dilutions.
- Also prepare a "no compound" control.
- Infection and Treatment:
 - Remove the Growth Medium from the cell plates.
 - Add 50 μL of the prepared compound dilutions to the appropriate wells.
 - Prepare a virus stock diluted in Assay Medium to a multiplicity of infection (MOI) of 0.01 to 0.1.
 - Add 50 μL of the diluted virus to the wells containing the compound.
 - Include "cell control" wells (cells with media, no virus, no compound) and "virus control" wells (cells with virus, no compound).

Incubation:

- Incubate the plates at 33-37°C (depending on the optimal temperature for the virus) in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
- Assessment of CPE and Cell Viability:
 - Visually inspect the wells under a microscope to assess the degree of CPE.
 - Quantify cell viability using a chosen reagent according to the manufacturer's instructions.
 For example, using an XTT assay, add the XTT reagent to each well and incubate for 2-4 hours before reading the absorbance at the appropriate wavelength.
- Data Analysis:





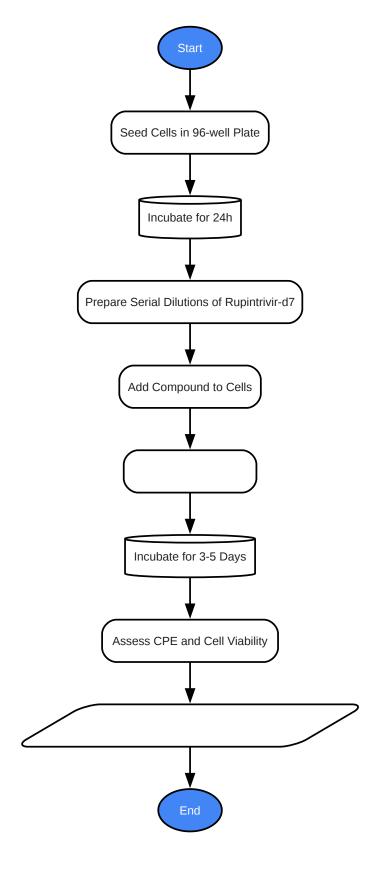


- Calculate the percentage of cell viability for each compound concentration relative to the cell control.
- Plot the percentage of viability against the log of the compound concentration.
- Determine the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) using a non-linear regression analysis.

Notes on the use of Rupintrivir-d7:

- When the primary goal is to assess the antiviral activity of the deuterated compound itself, the protocol above is sufficient.
- If using Rupintrivir-d7 as an internal standard, you would typically conduct a parallel experiment with non-deuterated Rupintrivir. At the end of the incubation period, cell lysates or supernatants would be collected for LC-MS analysis. A known concentration of Rupintrivir-d7 would be spiked into the samples containing non-deuterated Rupintrivir to allow for accurate quantification.





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Caption: Experimental workflow for the CPE assay.



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